6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzo[d]imidazole moiety, a piperazine ring, and a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzo[d]imidazole core . This intermediate is then subjected to further reactions to introduce the chromen-4-one and piperazine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The benzo[d]imidazole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzo[d]imidazole or piperazine rings .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule assembly, which is crucial for cell division, thereby exhibiting anticancer properties . The compound may also interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
- 5,7-difluorochroman-4-one
- 3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indole derivatives
Uniqueness
Compared to similar compounds, 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one stands out due to its unique combination of structural features, including the presence of both benzo[d]imidazole and chromen-4-one moieties.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-16-13-17-23(31)19(25-26-20-7-5-6-8-21(20)28(25)3)15-32-24(17)18(22(16)30)14-29-11-9-27(2)10-12-29/h5-8,13,15,30H,4,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCUZWMJVFRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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